4-{(E)-[(2-fluorophenyl)imino]methyl}phenol
Description
Properties
CAS No. |
1829558-56-6 |
|---|---|
Molecular Formula |
C13H10FNO |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10FNO/c14-12-3-1-2-4-13(12)15-9-10-5-7-11(16)8-6-10/h1-9,16H |
InChI Key |
OCRFUNRPDDJLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)O)F |
Origin of Product |
United States |
Preparation Methods
Reflux in Ethanol
The most widely reported method for synthesizing 4-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves the condensation of 4-hydroxybenzaldehyde and 2-fluoroaniline in ethanol under reflux. This approach follows a general Schiff base formation mechanism, where the aldehyde reacts with the primary amine to form an imine bond (-C=N-) with the elimination of water.
Procedure:
- Reactant Preparation: Equimolar quantities (e.g., 20 mmol each) of 4-hydroxybenzaldehyde (2.44 g) and 2-fluoroaniline (2.22 g) are dissolved in absolute ethanol (50 mL).
- Reflux Conditions: The mixture is heated under reflux at 78°C for 30 minutes to 24 hours, depending on reaction scale and desired yield.
- Crystallization: Upon cooling to room temperature, yellow crystalline precipitates form, which are filtered and washed with cold ethanol.
- Recrystallization: The crude product is recrystallized from methanol or ethanol to enhance purity.
Key Observations:
- Reaction Time: Shorter durations (30 minutes) yield moderate purity, while extended reflux (24 hours) improves crystallinity but risks side reactions.
- Intramolecular Stabilization: The E-isomer is favored due to an intramolecular O–H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, as observed in analogous structures.
Catalytic and Advanced Synthesis Approaches
Solvent-Free Synthesis
Emerging trends in green chemistry suggest solvent-free methods as viable alternatives. While no direct studies exist for this compound, analogous Schiff bases have been synthesized by grinding reactants with a mortar and pestle or using microwave irradiation.
Projected Method:
- Mechanical Mixing: Grind 4-hydroxybenzaldehyde and 2-fluoroaniline (1:1 molar ratio) with a catalytic amount of silica gel or montmorillonite K10.
- Microwave Assistance: Irradiate the mixture at 300 W for 5–10 minutes.
Expected Outcomes:
- Higher atom economy and reduced waste.
- Potential for scale-up without solvent recovery systems.
Purification and Characterization
Recrystallization Techniques
Recrystallization from methanol or ethanol is critical for obtaining high-purity 4-{(E)-[(2-fluorophenyl)imino]methyl}phenol. The compound’s solubility profile allows for gradual cooling to induce crystallization, yielding needle-shaped crystals suitable for X-ray analysis.
Optimization Data:
| Solvent | Temperature (°C) | Crystal Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 0–4 | 68 | 99.2 |
| Ethanol | 0–4 | 72 | 98.5 |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6):
- δ 8.35 (s, 1H, -CH=N-),
- δ 7.45–7.20 (m, 4H, aromatic),
- δ 6.85 (d, 2H, phenolic ring),
- δ 5.20 (s, 1H, -OH).
IR (KBr, cm⁻¹):
X-Ray Diffraction:
Monoclinic crystal system with space group P2₁/c, lattice parameters a = 25.9845 Å, b = 7.3318 Å, c = 16.3543 Å, and β = 100.713°.
Comparative Analysis of Synthetic Methods
| Method | Duration | Yield (%) | Purity (%) | Energy Input |
|---|---|---|---|---|
| Ethanol Reflux | 30 min | 65 | 98 | Moderate |
| Acid-Catalyzed | 20 min | 78 | 99 | Low |
| Solvent-Free | 10 min | 70* | 97* | High |
*Projected values based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(2-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens or nitro groups
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
4-{(E)-[(2-fluorophenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . Additionally, the phenol group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Higher yields (e.g., 79% for 12c) compared to electron-donating groups like methoxy (65% for 12b) suggest improved stability during synthesis .
- Melting Points : Chloro-substituted derivatives (12c: 187–188°C) exhibit lower melting points than methoxy analogues (12b: 208–209°C), likely due to reduced crystallinity from halogen steric effects .
- Structural Modifications: FPIN, with a naphthalene backbone, may exhibit altered packing and solubility compared to phenol-based analogues .
Key Insights :
- Antimicrobial Activity : Fluorine and bromo substituents enhance metal coordination in complexes (e.g., Mn(II), Cr(III)), improving antimicrobial efficacy .
- Antioxidant Capacity : Fluorine at the para position (compound 75) offers better radical scavenging than bromo (76) or methoxy (78) groups .
- Corrosion Inhibition : Alkyl substituents (e.g., propyl in PMP) enhance hydrophobicity, improving adsorption on steel surfaces .
Electronic and Computational Studies
- DFT Analysis: Fluorine’s electron-withdrawing nature in 4-{(E)-[(2-fluorophenyl)imino]methyl}phenol increases electrophilicity at the imine group, favoring redox reactivity and non-covalent interactions (e.g., hydrogen bonding) .
- Toxicity Prediction: Structural analogues with fluorine (e.g., 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol) exhibit low toxicity (Class IV), supporting their safety in biomedical applications .
Structure-Activity Relationships (SAR)
- Substituent Position : Ortho-fluorine (as in the target compound) may sterically hinder interactions compared to para-substituted analogues (e.g., 75), affecting binding to biological targets .
- Halogen Effects : Chloro substituents improve thermal stability, while fluorine enhances electronic properties and bioavailability .
- Backbone Modifications: Naphthalene derivatives (e.g., FPIN) show distinct crystal packing and optical properties compared to phenol-based Schiff bases .
Biological Activity
4-{(E)-[(2-fluorophenyl)imino]methyl}phenol, a Schiff base compound, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-{(E)-[(2-fluorophenyl)imino]methyl}phenol is , with a molecular weight of approximately 219.22 g/mol. The compound features an imine linkage, which is crucial for its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The imine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.
- Antibacterial Activity : It disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways, contributing to its bactericidal effects .
- Antifungal Properties : Similar mechanisms are observed against fungal pathogens, wherein the compound inhibits biofilm formation and fungal growth .
Antimicrobial Properties
Research has demonstrated significant antibacterial and antifungal activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 31.25 - 62.5 | Bactericidal |
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Candida albicans | 50.0 | Antifungal |
The compound exhibits moderate-to-good antibiofilm activity, outperforming standard treatments like ciprofloxacin and fluconazole in some cases .
Anticancer Potential
4-{(E)-[(2-fluorophenyl)imino]methyl}phenol has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Proliferation : It has been shown to inhibit cell proliferation in various cancer models.
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it had a lower MIC compared to traditional antibiotics, suggesting potential as a new antimicrobial agent .
- Antifungal Activity Assessment : In vitro studies demonstrated that the compound significantly inhibited biofilm formation by Candida albicans, indicating its potential utility in treating fungal infections resistant to standard therapies .
- Anticancer Research : Research involving various cancer cell lines revealed that treatment with 4-{(E)-[(2-fluorophenyl)imino]methyl}phenol led to reduced viability and increased apoptosis rates, highlighting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Question
- UV-Vis : A strong absorption band near 320–350 nm (π→π* transition) confirms the conjugated imine system. Solvatochromic shifts indicate polarity-dependent tautomerism .
- NMR : ¹H NMR shows a singlet for the imine proton (δ 8.2–8.5 ppm) and deshielded aromatic protons (δ 6.8–7.6 ppm). ¹⁹F NMR (δ -110 to -115 ppm) confirms fluorine’s electronic effects .
- IR : Stretching frequencies for C=N (1610–1640 cm⁻¹) and O–H (3200–3400 cm⁻¹) validate the Schiff base structure .
Advanced Application : Time-resolved fluorescence or transient absorption spectroscopy probes excited-state dynamics, relevant for optoelectronic applications .
How does the fluorine substituent influence biological activity, and what assays validate its interaction with enzymes?
Advanced Research Question
The 2-fluorophenyl group enhances bioactivity by:
Q. Validation Methods :
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses with targets like cyclooxygenase-2 (COX-2) .
- Enzymatic assays : Measure IC₅₀ values via fluorescence quenching or calorimetry (ITC) to quantify inhibition .
What computational approaches model the electronic properties and reactivity of this compound?
Advanced Research Question
- DFT Calculations : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5–5.0 eV), correlating with redox behavior .
- MD Simulations : Predict solvation dynamics and membrane permeability (logP ~2.8) for drug delivery applications .
- SAR Analysis : Parametrize substituent effects (e.g., electron-withdrawing F vs. OCH₃) on bioactivity using Hammett constants .
How do solvent and pH affect the compound’s stability and tautomeric equilibrium?
Basic Research Question
- pH dependence : The enol-imine ⇌ keto-amine equilibrium shifts toward keto-amine in acidic conditions (pH <5), detectable via UV-Vis or ¹H NMR .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the enol-imine form, while protic solvents (MeOH) favor keto-amine tautomers .
Experimental Protocol : Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆/CDCl₃ to track tautomerization kinetics .
What are the compound’s applications in materials science, particularly in coordination chemistry?
Advanced Research Question
- Metal complexes : Acts as a tridentate ligand for Cu(II), Zn(II), and Fe(III), forming octahedral complexes with magnetic or catalytic properties .
- Sensor design : Fluorescence quenching in the presence of heavy metals (e.g., Hg²⁺) enables environmental monitoring .
Synthesis Tip : React with metal acetates in ethanol/water (1:1) under reflux. Characterize complexes via ESR (for paramagnetic ions) and cyclic voltammetry .
What contradictions exist in reported data on this compound’s biological activity, and how can they be resolved?
Advanced Research Question
- Contradiction : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) may arise from assay conditions (pH, buffer composition) .
- Resolution : Standardize protocols (e.g., uniform cell lines, inhibitor pre-incubation times) and validate via orthogonal assays (SPR, microscale thermophoresis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
